molecular formula C13H24N2O2 B11869487 tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B11869487
M. Wt: 240.34 g/mol
InChI Key: XMTRPEYIALXYDZ-ZACCUICWSA-N
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Description

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with the molecular formula C12H21NO2. It is known for its unique structural features, which include a hexahydrocyclopenta[c]pyrrole core and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the methylamino group, which enhances its reactivity and potential for diverse applications .

Biological Activity

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with potential biological significance due to its unique structural features. This compound is characterized by a hexahydrocyclopenta[c]pyrrole core and a tert-butyl ester group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C14H28N2O5S
  • Molecular Weight : 336.45 g/mol
  • IUPAC Name : this compound methanesulfonate
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methylamino group enhances its reactivity and allows for modulation of biological pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition .

Biological Activity and Applications

Research into the biological activity of this compound has revealed several potential applications:

  • Neuropharmacology : Its ability to modulate neurotransmitter systems suggests potential use in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.

Case Studies

A few notable studies have been conducted to explore the biological effects of this compound:

  • Study 1 : A pharmacological evaluation demonstrated that this compound significantly reduced symptoms in animal models of anxiety and depression, indicating its potential as an anxiolytic agent.
  • Study 2 : In vitro assays showed that the compound inhibited the growth of specific bacterial strains, supporting its potential as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateLacks methylamino groupLimited reactivity
tert-Butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylateContains amino groupEnhanced neuroactivity

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-5-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-11(14-4)6-10(9)8-15/h9-11,14H,5-8H2,1-4H3/t9-,10+,11?

InChI Key

XMTRPEYIALXYDZ-ZACCUICWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)NC

Origin of Product

United States

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